molecular formula C14H17NO2S B12548397 Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- CAS No. 161374-29-4

Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl-

Cat. No.: B12548397
CAS No.: 161374-29-4
M. Wt: 263.36 g/mol
InChI Key: RFJXNXIAHHQKDG-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- is a complex organic compound with the molecular formula C13H15NO2S It is a member of the sulfonamide family, which is characterized by the presence of a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-2-butynyl-N-2-propenylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonamide, N-butyl-4-methyl-
  • Benzenesulfonamide, 4-methyl-N-(2-methyl-2-propenyl)-
  • Benzenesulfonamide, N-(2-iodophenyl)-4-methyl-N-2-propenyl-

Uniqueness

Benzenesulfonamide, N-2-butynyl-4-methyl-N-2-propenyl- is unique due to the presence of both butynyl and propenyl groups attached to the sulfonamide nitrogen

Properties

CAS No.

161374-29-4

Molecular Formula

C14H17NO2S

Molecular Weight

263.36 g/mol

IUPAC Name

N-but-2-ynyl-4-methyl-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C14H17NO2S/c1-4-6-12-15(11-5-2)18(16,17)14-9-7-13(3)8-10-14/h5,7-10H,2,11-12H2,1,3H3

InChI Key

RFJXNXIAHHQKDG-UHFFFAOYSA-N

Canonical SMILES

CC#CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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